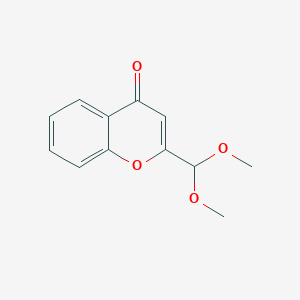
3-(2,3-Dimethylphenyl)propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)propionic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a 3-(2,3-dimethylphenyl)propanoate moiety, making it a derivative of propanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethylphenyl)propionic acid methyl ester can be synthesized through the esterification of 3-(2,3-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.
化学反応の分析
Types of Reactions
Oxidation: 3-(2,3-Dimethylphenyl)propionic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-(2,3-dimethylphenyl)propanoic acid or corresponding ketones.
Reduction: 3-(2,3-dimethylphenyl)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
3-(2,3-Dimethylphenyl)propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
作用機序
The mechanism of action of methyl 3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The dimethylphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- Methyl 3-(p-tolyl)propanoate
- Methyl 3-(3-fluorophenyl)propanoate
- Methyl 3-{2-(trifluoromethyl)phenyl}propanoate
- Methyl 3-(o-tolyl)propanoate
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(2,6-dimethylphenyl)propanoate
Uniqueness
3-(2,3-Dimethylphenyl)propionic acid methyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s hydrophobicity, steric interactions, and overall stability, distinguishing it from other similar esters.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
methyl 3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-11(10(9)2)7-8-12(13)14-3/h4-6H,7-8H2,1-3H3 |
InChIキー |
SZGXSQUQNAUIDO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CCC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)









![N-[2-(2-hydroxyethoxy)ethyl]-1-(2-nitrophenyl)methanesulfonamide](/img/structure/B8316187.png)
![3-(4-Bromobutyl)-2-methyl-1-thia-3-azaspiro[4.4]nonan-4-one](/img/structure/B8316189.png)

